

An In-depth Technical Guide to 4-Bromo-2-chloro-6-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-nitroaniline

Cat. No.: B1282728

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-Bromo-2-chloro-6-nitroaniline**, a halogenated nitroaromatic compound. The information is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document covers the synthesis, chemical properties, and analytical characterization of this compound.

Chemical Identity and Properties

4-Bromo-2-chloro-6-nitroaniline is a substituted aniline with the chemical formula $C_6H_4BrClN_2O_2$.^[1] Its structure incorporates a bromine atom, a chlorine atom, and a nitro group attached to the aniline backbone.

Table 1: Physicochemical Properties of **4-Bromo-2-chloro-6-nitroaniline**

Property	Value	Source
IUPAC Name	4-bromo-2-chloro-6-nitroaniline	PubChem[1]
CAS Number	34033-41-5	PubChem[1]
Molecular Formula	C ₆ H ₄ BrClN ₂ O ₂	PubChem[1]
Molecular Weight	251.46 g/mol	PubChem[1]
Exact Mass	249.91447 Da	PubChem[1]
XLogP3	2.9	PubChem[1]
Topological Polar Surface Area	71.8 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

Synthesis Protocols

The synthesis of substituted nitroanilines often involves electrophilic aromatic substitution reactions on an aniline derivative. The specific historical discovery of **4-Bromo-2-chloro-6-nitroaniline** is not well-documented in publicly available literature. However, general synthetic methodologies for similar compounds are well-established. A plausible multi-step synthesis starting from aniline is outlined below, based on common organic chemistry principles.[2]

Multi-step Synthesis from Aniline

This process involves protection of the amino group, followed by sequential halogenation and nitration, and finally deprotection.

Experimental Protocol:

- Protection of the Amino Group: Aniline is reacted with acetic anhydride to form acetanilide. This step protects the highly reactive amino group and directs subsequent substitutions to the para and ortho positions.
- Bromination: Acetanilide is then subjected to electrophilic aromatic substitution with bromine in a suitable solvent, such as acetic acid, to yield 4-bromoacetanilide.

- Chlorination: The subsequent electrophilic aromatic substitution with chlorine will primarily occur at the ortho position to the activating acetamido group, yielding 4-bromo-2-chloroacetanilide.
- Nitration: The nitration of 4-bromo-2-chloroacetanilide introduces the nitro group. The directing effects of the existing substituents will influence the position of the nitro group.
- Deprotection: The final step involves the hydrolysis of the acetamido group back to an amino group, typically using acidic or basic conditions, to yield the final product, **4-Bromo-2-chloro-6-nitroaniline**.

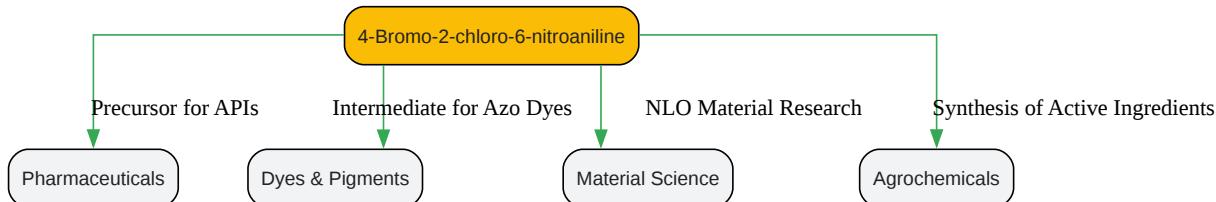
[Click to download full resolution via product page](#)

Caption: Multi-step synthesis pathway from aniline.

Spectroscopic Characterization

The structural confirmation of **4-Bromo-2-chloro-6-nitroaniline** relies on various spectroscopic techniques. While a specific comprehensive dataset for this particular isomer is not readily available in the provided search results, the expected spectral characteristics can be inferred.

Table 2: Expected Spectroscopic Data for **4-Bromo-2-chloro-6-nitroaniline**


Technique	Expected Peaks/Signals
¹ H NMR	Aromatic protons will show characteristic shifts and coupling patterns based on their substitution. The amino protons will appear as a broad singlet.
¹³ C NMR	Distinct signals for each of the six aromatic carbons, with chemical shifts influenced by the attached substituents (amino, nitro, bromo, and chloro groups).
FT-IR	Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm ⁻¹), C-N stretching, C-X (halogen) stretching, and asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm ⁻¹ and 1300-1350 cm ⁻¹ respectively).
Mass Spec.	A molecular ion peak corresponding to the molecular weight (251.46 g/mol) and characteristic isotopic patterns due to the presence of bromine and chlorine.

Applications in Research and Development

Halogenated nitroanilines are valuable intermediates in the synthesis of a wide range of organic molecules.^{[3][4]} Their functional groups offer multiple reaction sites for building more complex structures.

- **Pharmaceutical Intermediates:** These compounds can serve as starting materials for the synthesis of active pharmaceutical ingredients (APIs).^{[4][5]} The presence of halogen and nitro groups allows for various chemical transformations to build pharmacologically active scaffolds.
- **Dye Synthesis:** Nitroanilines are precursors in the production of azo dyes.^[4] The amino group can be diazotized and coupled with other aromatic compounds to create a diverse range of colors.

- Material Science: Substituted anilines are also explored in the development of nonlinear optical (NLO) materials.[6]

[Click to download full resolution via product page](#)

Caption: Potential applications of **4-Bromo-2-chloro-6-nitroaniline**.

Safety and Handling

Substituted nitroanilines are generally considered hazardous chemicals and should be handled with appropriate safety precautions. While specific toxicity data for **4-Bromo-2-chloro-6-nitroaniline** is not detailed in the search results, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when working with this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Bromo-2-chloro-6-nitroaniline is a significant chemical intermediate with potential applications in various fields, including pharmaceuticals and material science. While its specific discovery and history are not extensively documented, its synthesis can be achieved through established organic chemistry methodologies. Further research into the biological activities and material properties of this and related compounds could unveil new applications in drug discovery and materials engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-chloro-6-nitroaniline | C₆H₄BrClN₂O₂ | CID 13443119 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. ripublication.com [ripublication.com]
- 7. 2-Bromo-4-chloro-6-nitrobenzenamine | C₆H₄BrClN₂O₂ | CID 11064884 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-chloro-6-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282728#discovery-and-history-of-4-bromo-2-chloro-6-nitroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com